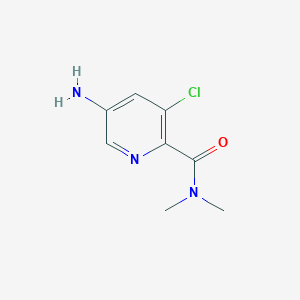
5-amino-3-chloro-N,N-dimethylpicolinamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-amino-3-chloro-N,N-dimethylpicolinamide is an organic compound that belongs to the class of picolinamides It is characterized by the presence of an amino group, a chlorine atom, and two methyl groups attached to the nitrogen atom of the picolinamide structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-amino-3-chloro-N,N-dimethylpicolinamide typically involves multiple steps. One common method starts with the chlorination of 3-methylpyridine to form 3-chloro-5-methylpyridine. This intermediate is then subjected to nitration to introduce the nitro group, resulting in 3-chloro-5-nitro-5-methylpyridine. The nitro group is subsequently reduced to an amino group using catalytic hydrogenation, yielding 5-amino-3-chloro-5-methylpyridine. Finally, the dimethylation of the amino group is achieved using dimethyl sulfate or a similar reagent to obtain this compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors, efficient catalysts, and optimized reaction conditions to maximize yield and minimize by-products .
Analyse Chemischer Reaktionen
Types of Reactions
5-amino-3-chloro-N,N-dimethylpicolinamide undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The chlorine atom can be reduced to form the corresponding amine.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as hydroxyl or alkoxy groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Catalytic hydrogenation using palladium on carbon is often employed.
Substitution: Nucleophilic substitution reactions typically use reagents like sodium hydroxide or sodium alkoxides.
Major Products Formed
Oxidation: 5-nitroso-3-chloro-N,N-dimethylpicolinamide.
Reduction: this compound.
Substitution: 5-amino-3-hydroxy-N,N-dimethylpicolinamide.
Wissenschaftliche Forschungsanwendungen
5-amino-3-chloro-N,N-dimethylpicolinamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme functions and interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials and as an intermediate in the synthesis of agrochemicals
Wirkmechanismus
The mechanism of action of 5-amino-3-chloro-N,N-dimethylpicolinamide involves its interaction with specific molecular targets. It can bind to enzymes and receptors, modulating their activity. The compound’s effects are mediated through pathways involving the inhibition of enzyme activity or the activation of signaling cascades. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 5-amino-3-chloro-N,N-dimethylbenzamide
- 5-amino-3-chloro-N,N-dimethylpropylamine
- 5-amino-3-chloro-N,N-dimethylpyridine
Uniqueness
5-amino-3-chloro-N,N-dimethylpicolinamide is unique due to its specific substitution pattern on the picolinamide ring, which imparts distinct chemical and biological properties. Its combination of an amino group, a chlorine atom, and two methyl groups on the nitrogen atom makes it a versatile compound for various applications .
Eigenschaften
Molekularformel |
C8H10ClN3O |
|---|---|
Molekulargewicht |
199.64 g/mol |
IUPAC-Name |
5-amino-3-chloro-N,N-dimethylpyridine-2-carboxamide |
InChI |
InChI=1S/C8H10ClN3O/c1-12(2)8(13)7-6(9)3-5(10)4-11-7/h3-4H,10H2,1-2H3 |
InChI-Schlüssel |
WAOLQYMUPVNRGD-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)C(=O)C1=C(C=C(C=N1)N)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-chloro-5-methoxy-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B13033049.png)



![(3aR,4S,9bS)-6-ethoxy-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid](/img/structure/B13033087.png)
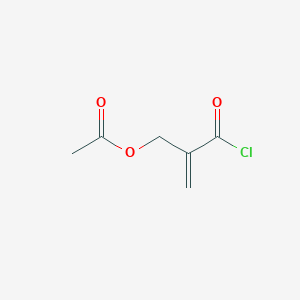


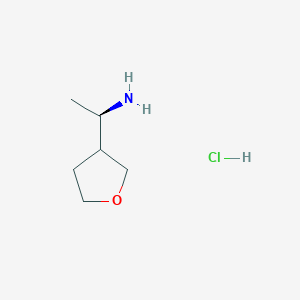
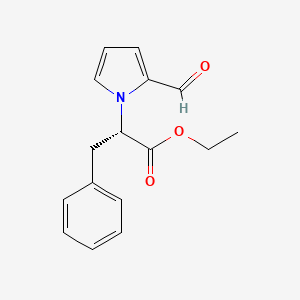

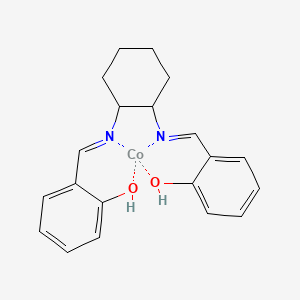
![1H-pyrazolo[4,3-b]pyridine-3,6-diamine](/img/structure/B13033126.png)
